molecular formula C10H9BN2O3S B1439237 (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid CAS No. 850567-34-9

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Cat. No.: B1439237
CAS No.: 850567-34-9
M. Wt: 248.07 g/mol
InChI Key: ORXREXRVDUFDBS-UHFFFAOYSA-N
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Description

“(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850567-34-9 . It has a molecular weight of 249.08 .


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H9BN2O3S . The InChI code is 1S/C10H10BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-6,15-17H, (H,12,13,14) .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters, a valuable but less developed process, has been reported .

Scientific Research Applications

Fluorescence Sensing and Bioimaging

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid and its derivatives have been utilized in the development of fluorescence sensors. For instance, a boronic acid derivative, functionalized with a specific moiety (IOP), demonstrated sequential "on-off-on" relay fluorescence for detecting ions like Fe3+ and F- with high selectivity and sensitivity under physiological conditions. The probe, due to its low cytotoxicity, was successfully used as a bioimaging reagent for detecting intracellular ions in living cells (Selvaraj et al., 2019). Additionally, boronic acid-based fluorescent sensors have been employed for rapid bacterial recognition, leveraging the presence of polysaccharides with diol groups on bacterial membranes (Amin & Elfeky, 2013).

Biological Activity and Agricultural Applications

Derivatives of this compound, such as N,N-disubstituted β-amino acids, have shown discrete antimicrobial activity, and certain derivatives were found to promote rapeseed growth and increase seed yield and oil content, indicating potential applications in agriculture and microbial management (Mickevičius et al., 2013).

Molecular Interaction Studies

The compound and its derivatives have been instrumental in studying molecular interactions, particularly in the context of boronate affinity and interaction with diols. For example, the interaction of phenylboronic acid with N-acetylneuraminic acid (Neu5Ac) in varying pH levels has been studied, revealing complex behavior that underscores the boronic acid's selective recognition capabilities, potentially impacting biological membrane interactions (Otsuka et al., 2003).

Materials Chemistry and Separation Technologies

The boronic acid derivatives are also explored in materials chemistry and separation technologies. Poly-aminophenylboronate coatings have been used in capillary electrophoresis for the selective separation of diastereoisomers and glycoproteins, illustrating the diverse functional groups affecting selectivity in separation processes (Bossi et al., 2004).

Properties

IUPAC Name

[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-6,15-16H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXREXRVDUFDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=NC=CS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657269
Record name {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-34-9
Record name B-[3-[(2-Thiazolylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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